molecular formula C9H11BrN2O B1460265 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide CAS No. 1809161-39-4

5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide

Cat. No.: B1460265
CAS No.: 1809161-39-4
M. Wt: 243.1 g/mol
InChI Key: VWQFWKRSRUTVQQ-UHFFFAOYSA-N
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Description

5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide: is a chemical compound with the molecular formula C9H11BrN2O and a molecular weight of 243.1 g/mol It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5-position, a methyl group at the 4-position, and a dimethylcarboxamide group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination processes followed by amide formation. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

    Oxidation Products: Oxidized forms of the compound, such as pyridine N-oxides.

    Coupling Products: Biaryl compounds formed through coupling reactions.

Scientific Research Applications

Chemistry: 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide is used as an intermediate in organic synthesis, particularly in the formation of complex aromatic compounds through coupling reactions .

Biology and Medicine: The compound’s structural features make it a candidate for the development of pharmaceuticals and biologically active molecules. It can be used in the synthesis of potential drug candidates and bioactive compounds .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications in chemical manufacturing .

Mechanism of Action

The mechanism of action of 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide involves its interaction with molecular targets through its functional groups. The bromine atom and the dimethylcarboxamide group can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. The molecular pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide is unique due to the combination of the bromine atom, methyl group, and dimethylcarboxamide group. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications .

Properties

IUPAC Name

5-bromo-N,N,4-trimethylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c1-6-4-8(9(13)12(2)3)11-5-7(6)10/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWQFWKRSRUTVQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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